Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxyphenyl group attached to a piperidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and methoxyphenyl groups allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the methoxy group or the presence of different substituents on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- Unique Features: Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-5-7-14(21-4)8-6-13/h5-8H,9-12,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRZYJXCIPYBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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